2-(2-Ethoxyphenoxy)ethanol
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Overview
Description
2-(2-Ethoxyphenoxy)ethanol is an organic compound with the molecular formula C10H14O3. It is a colorless to pale yellow liquid that is used in various industrial and scientific applications. This compound is known for its unique chemical structure, which includes an ethoxy group attached to a phenoxy group through an ethanol linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 2-(2-Ethoxyphenoxy)ethanol typically involves the reaction of 2-bromophenol with ethylene glycol under alkaline conditions. The reaction proceeds through an epoxidation mechanism to yield the target product . Another method involves the use of catechol as a starting material, which is first converted to o-ethoxyphenol. This intermediate then reacts with 1,2-dibromoethane to produce 2-(2-ethoxyphenoxy)ethyl bromide, which can be further processed to obtain this compound .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of phase-transfer catalysts and mild alkaline conditions to facilitate the reaction between 2-ethoxyphenoxy and 1,2-dibromoethane. This method is advantageous due to its stable quality, mild reaction conditions, and low preparation cost .
Chemical Reactions Analysis
Types of Reactions
2-(2-Ethoxyphenoxy)ethanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it into simpler alcohols or hydrocarbons.
Substitution: It can undergo nucleophilic substitution reactions, particularly with halides, to form different ether derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halides for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents like toluene or water .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or acids, while substitution reactions can produce various ether derivatives.
Scientific Research Applications
2-(2-Ethoxyphenoxy)ethanol has a wide range of applications in scientific research:
Chemistry: It is used as a solvent and intermediate in organic synthesis.
Biology: This compound is utilized in the study of biochemical pathways and as a reagent in various biological assays.
Mechanism of Action
The mechanism of action of 2-(2-Ethoxyphenoxy)ethanol involves its interaction with specific molecular targets and pathways. It can act as a solvent, facilitating the dissolution and interaction of other compounds. In biological systems, it may interact with enzymes and receptors, influencing biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
2-(2-Phenoxyethoxy)ethanol: Similar in structure but lacks the ethoxy group.
2-(2-Ethoxyethoxy)ethanol: Contains an additional ethoxy group, making it more hydrophilic.
Phenoxyethanol: A simpler structure with only one phenoxy group attached to ethanol.
Uniqueness
2-(2-Ethoxyphenoxy)ethanol is unique due to its specific combination of ethoxy and phenoxy groups, which confer distinct chemical and physical properties. This makes it particularly useful in applications requiring specific solubility and reactivity characteristics .
Properties
IUPAC Name |
2-(2-ethoxyphenoxy)ethanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O3/c1-2-12-9-5-3-4-6-10(9)13-8-7-11/h3-6,11H,2,7-8H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOFVDOFNEZNSKF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1OCCO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50468171 |
Source
|
Record name | Ethanol, 2-(2-ethoxyphenoxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50468171 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3250-73-5 |
Source
|
Record name | Ethanol, 2-(2-ethoxyphenoxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50468171 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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